synthesis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
synthesis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
An In-depth Technical Guide to the Synthesis of 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
The 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde scaffold represents a key structural motif in modern medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a methyl group onto the biphenyl backbone allows for fine-tuning of molecular properties such as metabolic stability, lipophilicity, and conformational preference. This guide provides a comprehensive overview of a robust and efficient synthetic strategy for this target molecule, centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind precursor selection, provide detailed, field-tested experimental protocols, and explain the mechanistic underpinnings of the key transformations.
Introduction and Strategic Overview
Biphenyl and its derivatives are privileged structures found in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance biological activity and pharmacokinetic profiles by altering electronic properties and blocking sites of metabolism.[3][4][5] The target molecule, 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, combines these features, making it a valuable building block for more complex molecular architectures.
The core of our synthetic strategy is the formation of the C-C bond linking the two aromatic rings. For this purpose, the Suzuki-Miyaura cross-coupling reaction stands out as the most versatile and reliable method due to its mild reaction conditions, tolerance of a wide variety of functional groups (including the aldehyde in our target), and the commercial availability of numerous coupling partners.[1][6][7]
Retrosynthetic Analysis and Route Selection
A logical retrosynthetic disconnection of the target molecule breaks the central biphenyl bond. This approach yields two primary synthons, which can be realized as either an aryl halide and an arylboronic acid (or its ester equivalent). This leads to two highly plausible synthetic routes.
Caption: Retrosynthetic analysis of the target molecule via Suzuki coupling.
Both Route A and Route B are chemically sound. However, Route A is often preferred from a practical standpoint. The required precursor, (2-Fluorophenyl)boronic acid, is a widely available and relatively inexpensive commodity chemical. The other precursor, 4-bromo-3-methylbenzaldehyde, can be reliably prepared from common starting materials. This guide will therefore focus on the execution of Route A .
Synthesis of Key Precursor: 4-Bromo-3-methylbenzaldehyde
While commercially available from some suppliers, a reliable synthesis of this key intermediate is often necessary. A robust three-step sequence starting from 3-methylbenzoic acid is presented below. This pathway offers excellent control over regioselectivity.
Workflow for Precursor Synthesis
Caption: Multi-step synthesis of the key aryl bromide precursor.
Experimental Protocol: Synthesis of 4-Bromo-3-methylbenzaldehyde
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Step 1: Bromination of 3-Methylbenzoic Acid
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To a stirred solution of 3-methylbenzoic acid (1.0 equiv) in a suitable solvent (e.g., acetic acid), add a catalytic amount of iron(III) bromide (FeBr₃).
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Slowly add bromine (Br₂, 1.1 equiv) dropwise at room temperature, protecting the reaction from light.
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Stir the mixture for 12-24 hours until TLC/LC-MS analysis indicates full consumption of the starting material.
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Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to neutralize excess bromine.
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Filter the resulting precipitate (4-bromo-3-methylbenzoic acid), wash with water, and dry under vacuum.
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Step 2: Reduction to (4-Bromo-3-methylphenyl)methanol
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Under an inert atmosphere (N₂ or Ar), dissolve the 4-bromo-3-methylbenzoic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF).
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Cool the solution to 0 °C and slowly add a solution of borane-THF complex (BH₃·THF, ~1.5 equiv) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by water.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the benzyl alcohol.
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-
Step 3: Oxidation to 4-Bromo-3-methylbenzaldehyde
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Dissolve the (4-bromo-3-methylphenyl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM).
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Add pyridinium chlorochromate (PCC, ~1.5 equiv) or Dess-Martin periodinane (DMP, ~1.2 equiv) in portions.
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Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, filter the reaction mixture through a pad of silica gel or Celite, washing with DCM.
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Concentrate the filtrate and purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-bromo-3-methylbenzaldehyde.
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Core Synthesis: The Suzuki-Miyaura Cross-Coupling
This step constitutes the central C-C bond formation to construct the biphenyl core. The choice of catalyst, ligand, base, and solvent system is critical for achieving high efficiency and yield.
Catalytic Cycle Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
Materials:
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4-Bromo-3-methylbenzaldehyde (1.0 equiv)
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Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%)[11]
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Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
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Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add 4-bromo-3-methylbenzaldehyde, (2-fluorophenyl)boronic acid, the palladium catalyst, and the base.
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial to prevent the degradation of the catalyst and phosphine ligands.
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Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe. A typical reaction concentration is 0.1-0.2 M with respect to the aryl bromide.
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Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
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Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.
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Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde.
Data Summary and Characterization
The final product should be characterized to confirm its identity and purity.
| Parameter | Data | Source |
| Molecular Formula | C₁₄H₁₁FO | |
| Molecular Weight | 214.24 g/mol | |
| CAS Number | 1516102-04-7 | |
| Physical Form | Expected to be a solid or liquid | |
| InChI Key | PKJUKERPCKTTMK-UHFFFAOYSA-N |
Expected Analytical Data:
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¹H NMR: Will show characteristic signals for the aromatic protons, the aldehyde proton (~9-10 ppm), and the methyl group singlet (~2.2-2.5 ppm). Coupling patterns will be complex due to the substitution and the presence of fluorine.
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¹⁹F NMR: A singlet or multiplet corresponding to the single fluorine atom.
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¹³C NMR: Signals for all 14 carbons, with C-F couplings visible for carbons on the fluorinated ring.
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Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.
Conclusion
The is reliably achieved through a strategy centered on the Suzuki-Miyaura cross-coupling. This guide outlines a robust pathway involving the preparation of a key 4-bromo-3-methylbenzaldehyde intermediate followed by a palladium-catalyzed coupling with commercially available (2-fluorophenyl)boronic acid. The provided protocols are based on well-established and validated chemical principles, offering researchers a clear and actionable framework for obtaining this valuable molecular building block.
References
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